molecular formula C20H16N4 B11929903 N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B11929903
M. Wt: 312.4 g/mol
InChI Key: VXDJUMYQUPVGOP-UHFFFAOYSA-N
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Description

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features both indole and benzimidazole moieties, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final coupling step involves the reaction of the indole and benzimidazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine is unique due to the presence of both indole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C20H16N4/c1-2-6-15-13(5-1)9-10-16-14(11-21-19(15)16)12-22-20-23-17-7-3-4-8-18(17)24-20/h1-11,21H,12H2,(H2,22,23,24)

InChI Key

VXDJUMYQUPVGOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3CNC4=NC5=CC=CC=C5N4

Origin of Product

United States

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